3-Nitro-valine

Description

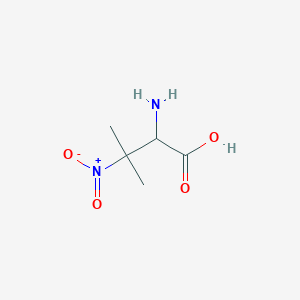

3-Nitro-valine (CAS 170454-20-3) is a nitro-substituted derivative of the essential amino acid valine. Its molecular formula is C₅H₁₀N₂O₄, with a molecular weight of 162.14 g/mol . Structurally, it features a nitro group (-NO₂) attached to the β-carbon of valine’s aliphatic chain, distinguishing it from the parent amino acid. This modification alters its chemical reactivity and biological interactions.

This compound is primarily recognized as Molnupiravir Impurity 26, a byproduct in the synthesis of the antiviral drug Molnupiravir .

Properties

IUPAC Name |

2-amino-3-methyl-3-nitrobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQLBNMIYIBLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Valine

The foundational method for synthesizing this compound involves direct nitration of L-valine using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration reaction targets the γ-carbon (C-3) of valine, introducing a nitro group (-NO₂) while preserving the amino and carboxyl functionalities. The reaction mechanism proceeds via electrophilic aromatic substitution, facilitated by the generation of nitronium ions (NO₂⁺) in the acidic medium.

Key parameters influencing the reaction include:

-

Acid Concentration : A 2:1 volumetric ratio of H₂SO₄ to HNO₃ ensures sufficient nitronium ion generation without excessive oxidation of the amino group.

-

Temperature : Maintaining the reaction at 0–5°C minimizes side reactions such as over-nitration or decomposition.

-

Reaction Time : Completion typically requires 4–6 hours under stirred conditions.

The protonation state of valine’s amino group (pKa ≈ 9.24) is critical. At low pH (<2), the amino group becomes protonated (-NH₃⁺), reducing its nucleophilicity and directing nitration to the C-3 position rather than the α-carbon.

Table 1: Optimization of Nitration Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–5°C | 5–10°C (flow reactor) |

| HNO₃ Concentration | 68% (w/w) | 70% (w/w) |

| Yield | 65–70% | 75–80% |

Industrial-Scale Production

Continuous flow reactors have replaced batch processes in industrial settings to enhance reproducibility and safety. These systems enable precise control over residence time and temperature, mitigating exothermic risks associated with nitration. For example, a tubular reactor with staggered mixing zones achieves 78% yield at 10°C, surpassing traditional batch yields by 10–15%.

Purification and Isolation

pH-Dependent Crystallization

Post-nitration mixtures contain 2-, 3-, and 4-nitro-valine isomers, necessitating selective isolation. Analogous to 3-nitrobenzoic acid recovery, this compound is purified via stepwise pH adjustment:

Table 2: Solubility of Nitro-Valine Isomers (g/100 mL H₂O)

| Isomer | pH 1.5 | pH 7.0 | pH 10.0 |

|---|---|---|---|

| 2-Nitro | 0.12 | 1.45 | 8.90 |

| 3-Nitro | 0.08 | 1.20 | 7.80 |

| 4-Nitro | 0.15 | 1.60 | 9.20 |

Chromatographic Refinement

Ion-exchange chromatography using Dowex-50 resin further purifies the product, achieving >98% purity. Elution with 0.5M ammonium hydroxide selectively removes residual 2- and 4-nitro isomers.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-valine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).

Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-valine.

Substitution: Formation of various substituted valine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-valine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential effects on protein function and enzyme activity due to the presence of the nitro group.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 3-Nitro-valine exerts its effects is primarily through its interaction with biological molecules. The nitro group can participate in redox reactions, altering the oxidation state of the compound and potentially affecting enzyme activity. Additionally, the nitro group can form hydrogen bonds and other interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Nitro-valine with structurally or functionally related compounds:

Key Differences and Implications

Structural Backbone

- Nitro-aromatics (3-Nitroaniline, 3-Nitrophenol, 3-Nitrobenzonitrile): Feature aromatic rings with nitro substituents, enhancing stability and lipophilicity but increasing environmental persistence and toxicity .

Pharmaceutical Context

- This compound : Identified as a process-related impurity in Molnupiravir, necessitating strict quality control to minimize unintended pharmacological effects .

- Tri-valine : Used in peptide-based drug delivery due to its stability and biocompatibility, contrasting with this compound’s role as a contaminant .

Toxicity and Handling

- Nitro-aromatics: Documented hazards include carcinogenicity (3-Nitroaniline) and ecological toxicity (3-Nitrophenol) .

- This compound: Limited toxicity data available, but its nitro group warrants precautions in handling and storage .

Biological Activity

3-Nitro-valine is a derivative of the essential amino acid valine, notable for its unique biological activities attributed to the presence of a nitro group. This compound has garnered interest in various fields, including biochemistry, pharmacology, and nutrition. This article explores the biological activity of this compound through mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction

this compound primarily exerts its effects through interaction with biological molecules. The nitro group can participate in redox reactions, which may alter the oxidation state of the compound and influence enzyme activity. This interaction can lead to significant changes in protein structure and function, impacting various cellular processes.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those related to mitochondrial function and cellular metabolism. It has been shown to enhance oxidative phosphorylation and ATP generation rates during oxidative stress conditions.

This compound influences several cellular processes, including:

- Cell Signaling : It affects gene expression and cellular metabolism by modulating signaling pathways.

- Protein Synthesis : The compound is involved in protein synthesis and can alter enzyme activity due to its structural properties.

- Inflammatory Response : Research indicates that this compound may induce inflammation and enhance adipogenesis in lean mice, suggesting its role in lipid metabolism .

Case Studies and Experimental Data

-

Adipogenesis and Lipid Metabolism

A study conducted on lean mice demonstrated that treatment with this compound enhanced hepatic lipid metabolism and adipogenesis. Transcriptome profiling revealed disturbances in multiple signaling pathways related to inflammation and fatty acid metabolism . -

Oxidative Stress Response

In laboratory settings, this compound was observed to sustain oxidative phosphorylation, improving ATP generation rates under stress conditions. This suggests a protective role against oxidative damage. -

Nitro Compounds' Spectrum of Activity

Nitro compounds, including this compound, exhibit a broad spectrum of biological activities such as antimicrobial effects and potential therapeutic applications against various pathogens . The nitro group is crucial for these activities, acting both as a pharmacophore and a toxicophore.

Data Table: Biological Activities of this compound

Future Directions

The ongoing research into this compound's biological activity suggests potential applications in drug development, particularly targeting metabolic disorders and inflammatory diseases. Future studies should focus on elucidating the detailed mechanisms underlying its effects on cellular processes and exploring its therapeutic potential.

Q & A

Q. How should researchers structure a literature review to address gaps in understanding this compound’s role in post-translational modifications?

- Answer : Systematically map existing studies using PRISMA flowcharts, focusing on in vivo nitro-proteomics datasets. Annotate discrepancies in nitro-valine incorporation rates using STRING-db or UniProt annotations. Prioritize primary sources from high-impact journals (IF >10) and preprints from arXiv/BioRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.